2-chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide
CAS No.:
Cat. No.: VC16295027
Molecular Formula: C20H15ClN2O2S2
Molecular Weight: 414.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15ClN2O2S2 |
|---|---|
| Molecular Weight | 414.9 g/mol |
| IUPAC Name | 2-chloro-N-[(5Z)-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
| Standard InChI | InChI=1S/C20H15ClN2O2S2/c1-13(11-14-7-3-2-4-8-14)12-17-19(25)23(20(26)27-17)22-18(24)15-9-5-6-10-16(15)21/h2-12H,1H3,(H,22,24)/b13-11+,17-12- |
| Standard InChI Key | MQEKZZUNGRTOPB-YMGXUNRSSA-N |
| Isomeric SMILES | C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
| Canonical SMILES | CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3Cl |
Introduction
2-Chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound belonging to the class of thiazolidinones. This compound is notable for its diverse structural features, including a thiazolidine ring, a phenyl group, and an amide moiety. It is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development and therapeutic applications.
Synthesis and Characterization
The synthesis of 2-chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide typically involves several steps, requiring careful control of reaction conditions such as temperature and solvent choice to optimize yields and purity. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure at each stage of synthesis.
Synthesis Steps:
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Initial Preparation: Typically involves the formation of the thiazolidine ring.
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Introduction of Functional Groups: Incorporation of the phenyl group and the amide moiety.
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Final Assembly: Combination of the prepared components to form the final compound.
Characterization Techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the structure.
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Infrared (IR) Spectroscopy: Used to analyze functional groups.
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Thin Layer Chromatography (TLC): Used to monitor reaction progress.
Potential Biological Activities
Thiazolidinones, including 2-chloro-N-{(5Z)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide, have been studied for their pharmacological properties. These compounds are known for their anti-inflammatory and antimicrobial activities. The specific arrangement of functional groups in this compound contributes to its unique chemical behavior and potential biological activities .
Potential Applications:
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Anti-Inflammatory Agents: Due to the presence of the thiazolidine ring.
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Antimicrobial Agents: Given the structural features similar to known antimicrobial compounds.
Future Research Directions:
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Biological Activity Studies: In-depth investigations into the compound's anti-inflammatory and antimicrobial activities.
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Structure-Activity Relationship (SAR) Studies: To optimize the compound's therapeutic potential by modifying its structure.
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In Vivo Studies: To assess the compound's efficacy and safety in biological systems.
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